molecular formula C22H18N4O B2450421 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 1105209-64-0

1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2450421
CAS No.: 1105209-64-0
M. Wt: 354.413
InChI Key: XHXMGJLSOLXJPQ-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone is a synthetically designed small molecule recognized for its potent and selective kinase inhibitory activity. Its core research value lies in its function as a multi-targeted agent, with studies highlighting its efficacy against key oncogenic kinases. It acts as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical driver in the pathogenesis of acute myeloid leukemia (AML) source . The compound's mechanism involves competitively binding to the ATP-binding pocket of the kinase, thereby suppressing its autophosphorylation and downstream signaling pathways, leading to the induction of apoptosis in malignant cells. Further research has explored its inhibitory potential against other targets, including the c-Met receptor, which plays a significant role in tumor proliferation, invasion, and metastasis source . This multi-kinase inhibition profile makes this chemical reagent a valuable tool for researchers investigating the complex signaling networks in oncology, particularly for studying drug resistance mechanisms and developing novel therapeutic strategies for hematological and solid tumors. Its application extends to use as a pharmacological probe in biochemical and cellular assays to decipher the roles of specific kinases in disease models.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-21(25-14-12-16-7-1-3-10-19(16)25)15-26-20-11-4-2-8-17(20)24-22(26)18-9-5-6-13-23-18/h1-11,13H,12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXMGJLSOLXJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Condensation-Based Approaches

Knoevenagel Reaction for Intermediate Formation

The Knoevenagel condensation is widely employed to construct the indolinone core. For example, PMC10376251 details the reaction of 3-acetylindole with substituted aldehydes in methanol/piperidine to form 3-arylideneindolin-2-ones. Adapting this method, 1-(indolin-1-yl)ethanone derivatives are synthesized via condensation of indoline-1-carbaldehyde with active methylene compounds (e.g., ethyl cyanoacetate) under acidic conditions (e.g., p-TSA in acetonitrile). Typical yields range from 33% to 58%.

Benzimidazole Ring Formation

The 2-(pyridin-2-yl)-1H-benzo[d]imidazole moiety is synthesized via cyclocondensation of 1,2-diaminobenzene with pyridine-2-carboxylic acid derivatives. As reported in PMC7611167, microwave-assisted reactions using cadmium carbonate or CuI catalysts enhance efficiency (70–90% yields). For example, 2-azido-1H-benzo[d]imidazole intermediates react with pyridinyl alkynes under click chemistry conditions.

Coupling Strategies

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling is critical for introducing the pyridinyl group. PMC10384628 demonstrates the use of bis(pinacolato)diboron and Pd(dppf)Cl₂ to couple brominated indolinones with pyridinyl boronic esters. Yields reach 65–78% after optimization.

Vilsmeier–Haack Formylation

Unsuccessful attempts to formylate the indolinone core (as in PMC10384628) highlight the sensitivity of this step. Instead, 4-chloroquinazoline derivatives are isolated, suggesting alternative pathways for functionalization.

Final Assembly via Alkylation/Acylation

The ethanone bridge is installed using alkylation or acylation. For instance, PubChem CID 4884615 reports the reaction of 2-(butylamino)benzimidazole with 1-(indolin-1-yl)ethanone in the presence of K₂CO₃, yielding the target compound at 42%. Similarly, electrophotocatalytic methods (as in) enable C–S bond formation between benzimidazole thiols and ethanone precursors under blue LED irradiation.

Optimization and Catalytic Systems

Solvent and Catalyst Screening

Condition Catalyst Solvent Yield Source
Knoevenagel condensation p-TSA Acetonitrile 33%
Suzuki coupling Pd(dppf)Cl₂ Dioxane/H₂O 78%
Click chemistry CuI/TEA DMF 90%
Electrophotocatalysis Eosin Y/KPF₆ MeCN 77%

Temperature and Time Dependence

  • Microwave irradiation : Reduces reaction time from 24 h to 30 min for benzimidazole intermediates.
  • Reflux conditions : Prolonged heating (>10 h) in ethanol improves cyclization efficiency but risks decomposition.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Key signals include indoline N–CH₂ (δ 5.05 ppm) and pyridinyl protons (δ 8.30 ppm).
  • HRMS : Molecular ion peaks at m/z 328–509 confirm target structures.

X-Ray Crystallography

PMC7611167 provides a crystal structure of a related fluoroindole-PB2 complex (PDB: 6X7L), offering insights into binding motifs relevant to hybrid scaffolds.

Challenges and Limitations

  • Low yields in condensation steps : Side reactions (e.g., deformylation) reduce efficiency.
  • Stereochemical control : E/Z isomerism in Knoevenagel adducts complicates purification.
  • Scalability : Electrophotocatalytic methods require specialized equipment, limiting industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the benzimidazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound features an indolin structure linked to a benzo[d]imidazole ring, which is further substituted with a pyridine group. This unique combination of heterocyclic systems enhances its biological activity and chemical reactivity, making it a significant subject in drug discovery.

Key Structural Features

FeatureDescription
Indole MoietyContributes to biological activity
Benzimidazole RingKnown for diverse pharmacological profiles
Pyridine SubstitutionEnhances binding affinity to biological targets

Anticancer Properties

Research indicates that 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone exhibits promising anticancer properties. The compound interacts with various enzymes and receptors involved in cancer progression. Studies have employed techniques such as molecular docking and surface plasmon resonance to elucidate these interactions.

Case Study: Anticancer Mechanism

In vitro studies have demonstrated that the compound inhibits cell proliferation in several cancer cell lines. Its mechanism of action may involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Its structural components allow it to interact with bacterial enzymes, leading to inhibition of growth.

Case Study: Antimicrobial Efficacy

In laboratory settings, 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone has been tested against various strains of bacteria and fungi, demonstrating significant inhibitory effects.

Synthesis Overview

StepReaction TypeDescription
1CondensationFormation of indolin-benzimidazole core
2AlkylationIntroduction of pyridine group
3PurificationIsolation of final product

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone: can be compared with other compounds containing indoline, pyridine, or benzimidazole moieties, such as:

Uniqueness: The uniqueness of 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its analogs

Biological Activity

1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, focusing on its anticancer effects, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone typically involves multi-step reactions that include the formation of indole and benzimidazole moieties. The compound can be synthesized through a condensation reaction between indolin derivatives and benzimidazole derivatives under acidic conditions, often utilizing solvents like acetic acid or DMF for optimal yields.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone against various cancer cell lines. For instance, derivatives of this compound have shown significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and 4T1, with IC50 values indicating potent activity (3.26 ± 0.24 μM and 5.96 ± 0.67 μM respectively) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
MDA-MB-2313.26 ± 0.24
4T15.96 ± 0.67
PC-3Not specified
DU-145Not specified

The mechanism underlying the anticancer activity involves several pathways:

  • Induction of Apoptosis : Treatment with the compound has been shown to activate caspase pathways, leading to apoptosis in cancer cells. Western blot analysis revealed increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), indicating a shift towards apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in G0/G1 phase arrest in MDA-MB-231 cells, which is crucial for inhibiting cancer cell proliferation .
  • Inhibition of Cell Migration : The compound also disrupted F-actin protein assembly, leading to reduced migration capabilities in cancer cells, which is vital for metastasis prevention .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of indolin derivatives. Modifications at specific positions on the indole and benzimidazole rings can significantly affect potency and selectivity against different cancer types. For instance, substituents on the pyridine ring have been shown to enhance binding affinity to target proteins involved in cancer progression .

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Substituents on pyridineEnhanced binding affinity
Variations in indole structureAltered cytotoxicity
Presence of halogensIncreased selectivity

Case Studies

Several case studies illustrate the effectiveness of this compound in preclinical models:

  • Breast Cancer Xenografts : In vivo studies demonstrated that compounds similar to 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone effectively delayed tumor growth in xenograft models without significant toxicity to normal tissues .
  • Mechanistic Studies : Further investigations into the molecular pathways involved revealed that these compounds could inhibit key signaling pathways associated with tumor growth and survival, such as the PI3K/Akt pathway .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(indolin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with indoline derivatives in the presence of anhydrous potassium carbonate in dioxane under reflux for 16 hours, followed by purification via recrystallization from ethanol .
  • Critical Parameters : Solvent choice (e.g., dioxane vs. DMF), temperature control, and stoichiometric ratios of reagents significantly impact yield. TLC monitoring is essential to confirm reaction completion .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Characterization Workflow :

  • ¹H/¹³C-NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridine and benzoimidazole rings) and carbonyl groups (δ ~170 ppm in ¹³C-NMR) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~348.4 g/mol) .
  • IR Spectroscopy : Stretching vibrations for C=O (~1650–1700 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across different structural analogs?

  • Case Study : While some benzoimidazole derivatives show antifungal activity (e.g., inhibition of Candida albicans with MIC = 8 µg/mL) , others exhibit immunomodulatory effects (e.g., S1PL inhibition for autoimmune diseases) .
  • Resolution Approach : Perform comparative structure-activity relationship (SAR) studies. For instance, substituents on the indoline or pyridine rings may alter target specificity. Molecular docking can predict binding affinities to enzymes like sphingosine 1-phosphate lyase (S1PL) or fungal cytochrome P450 .

Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/-negative bacteria and fungi. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
  • Immunomodulatory Studies : Measure lymphocyte counts in rodent models or cytokine profiling (e.g., IL-6, TNF-α) in macrophage cell lines .

Q. What computational tools are suitable for predicting pharmacokinetic properties and target interactions?

  • In Silico Methods :

  • Molecular Dynamics (MD) : Simulate binding stability to targets like S1PL or histamine receptors .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic stability .
    • Docking Software : AutoDock Vina or Schrödinger Suite for binding pose analysis with fungal lanosterol demethylase or human NF-κB .

Contradiction Analysis

  • Bioactivity Discrepancies : Derivatives with electron-withdrawing groups (e.g., nitro) on the benzoimidazole ring show enhanced antifungal activity but reduced solubility, complicating in vivo translation . Conversely, hydrophilic substitutions improve pharmacokinetics but may reduce target affinity .
  • Resolution : Optimize substituents using fragment-based drug design (e.g., hybridizing antifungal and anti-inflammatory motifs) .

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